(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol
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Overview
Description
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with tert-butyl alcohol and a thiol reagent. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and tert-butoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-amine: Contains an amine group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-carboxylic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H16OS |
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Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-thiol |
InChI |
InChI=1S/C8H16OS/c1-8(2,3)9-6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
LQEDXPFREGVZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)S |
Origin of Product |
United States |
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